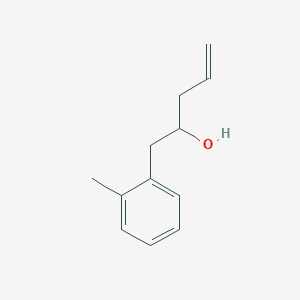

but-3-en-1-yl 4-methylbenzene-1-sulfonate

Vue d'ensemble

Description

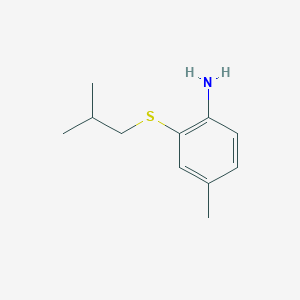

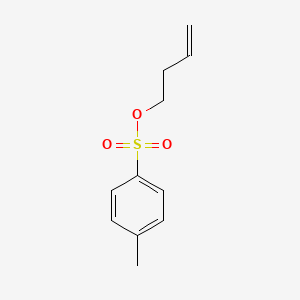

but-3-en-1-yl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C₁₁H₁₂O₃SThis compound features a toluene (methylbenzene) group, a sulfonate group, and a but-3-enyl group in its structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

First Method

Reactants: 3-buten-1-ol (29.3 mmol), p-toluenesulphonyl chloride (525 mmol), pyridine (200 mL).

Procedure: The 3-buten-1-ol is added to a solution of p-toluenesulphonyl chloride in anhydrous pyridine cooled to 0°C. The mixture is stirred overnight at -5°C. It is then added to a mixture of water and ice. The product is extracted using ether washes, washed with hydrochloric acid and water, dried over potassium carbonate and sodium sulphate, and decolorized with active carbon.

-

Second Method

Reactants: 3-buten-1-ol (33.2 g), pyridine (230 mL), p-toluene sulfonyl chloride (96.7 g).

Procedure: The 3-buten-1-ol and pyridine are charged into a reactor, and p-toluene sulfonyl chloride is added over 3.5 hours while maintaining the temperature below 5°C.

Analyse Des Réactions Chimiques

but-3-en-1-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Applications De Recherche Scientifique

but-3-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of various chemical products.

Mécanisme D'action

The mechanism by which but-3-en-1-yl 4-methylbenzene-1-sulfonate exerts its effects involves its interaction with molecular targets through nucleophilic substitution reactions. The sulfonate group acts as a leaving group, facilitating the formation of new bonds with nucleophiles.

Comparaison Avec Des Composés Similaires

but-3-en-1-yl 4-methylbenzene-1-sulfonate can be compared with similar compounds such as:

3-Methylbut-3-enyl 4-methylbenzenesulfonate: Similar structure but with a methyl group on the butenyl chain.

3-Butynyl p-toluenesulfonate: Another name for this compound.

These comparisons highlight the unique structural features and reactivity of this compound.

Propriétés

Numéro CAS |

778-29-0 |

|---|---|

Formule moléculaire |

C11H14O3S |

Poids moléculaire |

226.29 g/mol |

Nom IUPAC |

but-3-enyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C11H14O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h3,5-8H,1,4,9H2,2H3 |

Clé InChI |

RMVHRBRSQIDTKT-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)OCCC=C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl [(1H-1,2,4-triazol-1-yl)methyl]phosphonate](/img/structure/B8682157.png)

![3-(3,4-dimethoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8682168.png)

![4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]benzonitrile](/img/structure/B8682170.png)